molecular formula C5H6N4 B016549 5-amino-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 5334-41-8

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B016549
CAS RN: 5334-41-8
M. Wt: 122.13 g/mol
InChI Key: MZFBWODPTSTYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole compounds involves ring-opening followed by ring-closure reactions, leading to novel structures. For instance, the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine was synthesized through reactions involving 5-amino-3-methyl-1H-pyrazole. This process highlights the versatility of pyrazole derivatives in generating complex molecules with specific functional groups (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been elucidated using crystallography, demonstrating the compound's ability to form stabilized structures through intermolecular interactions. These studies provide insights into the structural aspects of pyrazole derivatives, laying the groundwork for understanding 5-amino-1-methyl-1H-pyrazole-4-carbonitrile's structural characteristics (Fathima et al., 2014).

Chemical Reactions and Properties

5-Amino-1-methyl-1H-pyrazole-4-carbonitrile and its derivatives undergo various chemical reactions, forming complex heterocyclic systems with significant biocidal properties. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing biologically active molecules (Youssef & Omar, 2007).

Physical Properties Analysis

The physical properties of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the crystal structure analysis provides valuable information on the compound's solid-state characteristics, aiding in the design of materials with desired physical properties (Jasinski et al., 2008).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of new tetrazole derivatives, 1H-pyrazolo[3,4-d]pyrimidine derivatives (Faria et al., 2014), pyrazolo[3,4-d][1,2,3]triazin-4-ones, and imidazo[4,5-d][1,2,3]triazin-4-ones (Colomer & Moyano, 2011).

  • Building Block in Synthetic Organic Chemistry : It serves as a building block for developing biologically important heterocyclic compounds (Patel, 2017).

  • Pharmacological Activities : Derivatives of this compound have shown various pharmacological activities such as neurodegenerative, anti-microbial, and anti-cancer properties (Karati et al., 2022).

  • Precursor for Other Compounds : It is used as a precursor in the preparation of compounds like 3-methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives (Abdel Hameed et al., 2020).

  • Adenosine Analog : As a novel adenosine analog, it exhibits no cytotoxicity in vitro against mouse L1210 leukemic cells or human foreskin fibroblasts (Berry et al., 1994).

  • Antiarthritic Properties : The compound has shown antiarthritic properties and enhances Raman activity when adsorbed with fullerene (Study of the Electronic Properties, 2022).

  • Antimicrobial Activity : Derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile show excellent in vitro antimicrobial activity (Puthran et al., 2019).

  • Corrosion Inhibition : It is used in corrosion inhibition, notably in the inhibition of mild steel corrosion in HCl solutions (Yadav et al., 2016).

  • Antiviral Activity : Some of its derivatives have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), compared to Acyclovir (Rashad et al., 2009).

Safety And Hazards

The compound is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes, respiratory system, and skin . Safety precautions include wearing suitable protective clothing and gloves, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-5(7)4(2-6)3-8-9/h3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFBWODPTSTYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277269
Record name 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-4-carbonitrile

CAS RN

5334-41-8
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-methylpyrazole-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5334-41-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5334-41-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methylpyrazole-4-carbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238729ZR6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-amino-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-amino-1-methyl-1H-pyrazole-4-carbonitrile

Citations

For This Compound
8
Citations
T HIGASHINO, Y IWAI, E HAYASHI - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
… of the Reissert reaction to 11-0 resulted in the formation of the ring fission products such as O-benzoyl derivative of IIIp-l (IIIp-G) and 5—amino-1—methyl—1H—pyrazole-4—carbonitrile …
Number of citations: 26 www.jstage.jst.go.jp
AB Dounay, M Anderson, BM Bechle, E Evrard… - Bioorganic & medicinal …, 2013 - Elsevier
… methoxymethylidene malononitrile 3, which was condensed with methylhydrazine in ethanol under reflux to afford the corresponding 5-amino-1-methyl-1H-pyrazole-4-carbonitrile 4. …
Number of citations: 35 www.sciencedirect.com
J Liu, Y Zhang, H Yu, L Wang, S Vatsadze… - Available at SSRN … - papers.ssrn.com
… (99%), 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (97%) and hydroxyl-terminated 77 … starting from 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile (0.4821 g, 3.95 mmol), 126 …
Number of citations: 0 papers.ssrn.com
D Tarabová, S Šoralová, M Breza… - Beilstein Journal of …, 2014 - beilstein-journals.org
… (5) 154.1 ppm, δ pyrazole C-4 73.5 ppm, and δ of the quaternary pyrazole C5(3) 140.0 ppm) resemble those of ‘fixed’ N-methyl compound 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (…
Number of citations: 21 www.beilstein-journals.org
AC Dar, MS Lopez, KM Shokat - Citeseer
… The product was concentrated in vacuo and recrystallized from MeOH to yield 3-(3-nitrobenzyl)-5-amino-1-methyl-1Hpyrazole-4-carbonitrile (ESI-MS m/z [M+H]+ found 258.1, calculated …
Number of citations: 2 citeseerx.ist.psu.edu
C Li, X Lu, Y Yang, S Yang, L Zhang - Tetrahedron Letters, 2018 - Elsevier
… For example, 5-amino-1-methyl-1H-pyrazole-4-carbonitrile 5f afforded 1-methyl pyrazolo[3,4-d]pyrimidine-4,6-dione 6f in 65% yield and 2-amino-benzofuran-3-carbonitrile 5g afforded …
Number of citations: 10 www.sciencedirect.com
小林五郎, 松田芳郎, 富永義則, 大熊美保子… - YAKUGAKU …, 1977 - jstage.jst.go.jp
Sixty-one indole derivatives containing oxindole, spiro-oxindole, and condensed-ring indole were prepared and their antitumor activity was examined using a solid type of Ehrlich …
Number of citations: 2 www.jstage.jst.go.jp
林英作, 東野武郎, 飯島千穂子, 大石悦男… - YAKUGAKU …, 1977 - jstage.jst.go.jp
Eighty-four compounds (mainly N-heteroaromatic compounds) were synthesized and their antitumor activity was examined. Four quinoline derivatives were found to have some …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.